Procyclidine hydrochloride

Receptor pharmacology Binding affinity Selectivity profiling

Researchers studying antipsychotic-induced EPS face translational gaps between preclinical models and clinical outcomes. Procyclidine hydrochloride (CAS 1508-76-5) bridges this gap as a clinically validated muscarinic antagonist: • Unique anti-nicotinic activity (ED50 3.1 mg/kg, 2.4× more potent than benztropine) enables dual cholinergic system studies. • Extreme enantioselectivity (130-fold (R)-enantiomer preference at M1/M4) supports advanced molecular pharmacology. • Clinically proven efficacy (P<0.05 vs. placebo) anchors preclinical findings. Supplied with ≥98% purity and rigorous QC. In stock for immediate global dispatch.

Molecular Formula C19H30ClNO
Molecular Weight 323.9 g/mol
CAS No. 1508-76-5
Cat. No. B1679155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProcyclidine hydrochloride
CAS1508-76-5
SynonymsProcyclidine Hydrochloride;  Procyclidine HCl;  Tricyclamol hydrochloride;  (-)-Tricyclamol iodide;  C19H29NO.HCl;  Procyclidine Hydrochloride;  Rosemont Brand of Procyclidine Hydrochloride;  Tricyclamol;  Wellcome Brand of Procyclidine Hydrochloride; 
Molecular FormulaC19H30ClNO
Molecular Weight323.9 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C(CCN2CCCC2)(C3=CC=CC=C3)O.Cl
InChIInChI=1S/C19H29NO.ClH/c21-19(17-9-3-1-4-10-17,18-11-5-2-6-12-18)13-16-20-14-7-8-15-20;/h1,3-4,9-10,18,21H,2,5-8,11-16H2;1H
InChIKeyZFSPFXJSEHCTTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Procyclidine Hydrochloride for CNS Research


Procyclidine hydrochloride (CAS 1508-76-5) is a synthetic tertiary amine anticholinergic agent, primarily characterized as a muscarinic acetylcholine receptor antagonist with additional N-methyl-D-aspartate (NMDA) receptor antagonist properties . It is a hydrochloride salt of the tertiary amine procyclidine, which exists as a racemic mixture of (R)- and (S)-enantiomers. The compound competitively binds to striatal cholinergic receptors, thereby diminishing acetylcholine activity and reducing the frequency and severity of akinesia, rigidity, and tremor associated with parkinsonism and drug-induced extrapyramidal symptoms [1]. Pharmacokinetically, procyclidine demonstrates a mean oral bioavailability of 75%, a volume of distribution of approximately 1 L/kg, a total body clearance of 68 mL/min, and a plasma elimination half-life of approximately 12 hours [2].

Procyclidine Hydrochloride Non-Interchangeability


Anticholinergic agents used for parkinsonism and extrapyramidal symptoms, while sharing a common mechanism of muscarinic receptor antagonism, exhibit distinct and quantifiable differences in receptor subtype selectivity, potency, pharmacokinetic profiles, and off-target activities. These differences directly impact therapeutic efficacy, side effect burden, and suitability for specific experimental or clinical contexts. Substituting one agent for another without considering these data-driven distinctions can lead to suboptimal outcomes, confounding experimental results, or avoidable adverse events. The following quantitative evidence demonstrates that procyclidine hydrochloride possesses a unique profile that cannot be replicated by simply using another compound from the same therapeutic class [1].

Procyclidine Hydrochloride Key Differentiators


Receptor Subtype Selectivity Profile

Procyclidine exhibits a distinct muscarinic receptor subtype binding profile compared to benztropine and biperiden. For the M1 receptor, procyclidine (Ki = 4.47 nM) is approximately 5- to 8-fold less potent than benztropine (Ki = 0.59-1.2 nM) and about 9-fold less potent than biperiden (Ki = 0.48 nM) [1]. Conversely, at the M2 receptor, procyclidine (Ki = 42.66 nM) shows a 17-fold lower affinity than benztropine (Ki = 2.5 nM) and a 7-fold lower affinity than biperiden (Ki = 6.3 nM). This divergence in selectivity patterns is critical, as M1 predominance in the brain is associated with efficacy in motor control, while M2 antagonism in the periphery is linked to cardiovascular side effects. A compound's unique selectivity signature, such as procyclidine's, is a primary driver of its therapeutic index.

Receptor pharmacology Binding affinity Selectivity profiling

In Vitro Muscarinic Binding Potency

In a direct comparative study measuring inhibition of [3H]QNB binding to rat brain cortical membranes, procyclidine demonstrated an IC50 of 0.07 µM (70 nM) [1]. This places procyclidine as a potent inhibitor, though less potent than biperiden (IC50 = 0.0084 µM) and benztropine (IC50 = 0.026 µM), but more potent than atropine (IC50 = 0.22 µM). This quantitative ranking is essential for understanding relative potency in a defined in vitro system, which is not directly predictable from single-receptor Ki values alone.

In vitro pharmacology Receptor binding Potency ranking

In Vivo Anti-Nicotinic Potency

Beyond muscarinic antagonism, procyclidine demonstrates a potent anti-nicotinic effect in vivo. In a standardized mouse model of nicotine-induced convulsions, procyclidine exhibited an ED50 of 3.1 mg/kg [1]. This is a significantly higher potency compared to the structurally related comparator trihexyphenidyl (ED50 = 3.3 mg/kg) and a 2.4-fold higher potency than benztropine (ED50 = 7.4 mg/kg). This data reveals a distinct off-target pharmacological activity that differentiates procyclidine within its class and may be relevant for studies involving nicotinic acetylcholine receptor modulation.

In vivo pharmacology Nicotinic antagonism Behavioral assay

Clinical Efficacy in Drug-Induced Parkinsonism

In a double-blind, placebo-controlled, cross-over trial involving 16 patients with neuroleptic-induced parkinsonism, procyclidine treatment resulted in a significant reduction in parkinsonian symptoms compared to placebo (P < 0.05) [1]. In the same study, the alternative agent mianserin did not significantly differ from placebo. This provides direct clinical validation of procyclidine's therapeutic effect in a well-defined patient population, confirming the translational relevance of its preclinical pharmacology. A separate double-blind trial in 16 patients with phenothiazine-induced parkinsonism found procyclidine to be more effective than both piribedil and placebo [2].

Clinical efficacy Drug-induced parkinsonism Translational research

Enantioselective Receptor Binding

Procyclidine's pharmacological activity is highly enantioselective. The (R)-enantiomer (cutomer) displays significantly greater affinity for all muscarinic receptor subtypes than the (S)-enantiomer. Specifically, (S)-procyclidine had a 130-fold lower affinity than (R)-procyclidine for M1 and M4 receptors, and a 40-fold lower affinity for M2 receptors [1]. This degree of stereoselectivity is a critical differentiator from other anticholinergics like trihexyphenidyl, which have different enantiomeric potency ratios. This highlights that the racemic mixture's activity is dominated by the (R)-enantiomer, a crucial consideration for any study requiring precise control over molecular interactions, such as in silico modeling or advanced binding studies.

Stereochemistry Enantiomer pharmacology Structure-activity relationship

Aqueous Solubility and Formulation

Procyclidine hydrochloride exhibits a specific solubility profile that is critical for experimental design. It is sparingly soluble in water, with an estimated value of 8.59 mg/L at 25°C, but shows enhanced solubility in polar aprotic solvents such as DMSO (1 mg/mL) and ethanol [1]. This contrasts with the solubility characteristics of other anticholinergic salts (e.g., benztropine mesylate, trihexyphenidyl hydrochloride), which have different counterions and thus distinct aqueous solubility and dissolution rates. This property directly impacts the choice of vehicle for in vitro and in vivo studies and is a key selection criterion for formulation scientists developing novel delivery systems.

Solubility Formulation science Biophysical properties

Procyclidine Hydrochloride Research Applications


Muscarinic-Nicotinic Receptor Crosstalk

Procyclidine is the agent of choice for studies exploring interactions between the muscarinic and nicotinic cholinergic systems. Its potent anti-nicotinic activity, demonstrated by an ED50 of 3.1 mg/kg in preventing nicotine-induced convulsions (a 2.4-fold higher potency than benztropine), makes it a superior tool compound for these investigations [1].

Positive Control for Drug-Induced Parkinsonism

In translational research focused on antipsychotic-induced extrapyramidal symptoms (EPS), procyclidine serves as a clinically validated positive control. Its established efficacy in reducing parkinsonian symptoms in human trials (P<0.05 vs. placebo) provides a critical translational anchor for preclinical findings [1].

Stereospecific Binding and Molecular Modeling

For advanced molecular pharmacology studies, procyclidine's extreme enantioselectivity (130-fold higher affinity for the (R)-enantiomer at M1/M4 receptors) makes it an exceptional tool for validating computational docking models and investigating the stereochemical determinants of ligand-receptor interactions [1].

Formulation Development with Specific Solubility

In formulation science, procyclidine's defined solubility profile (8.59 mg/L in water) and stability in DMSO and ethanol guide its use in developing novel drug delivery systems, particularly those requiring a sparingly water-soluble active pharmaceutical ingredient with specific dissolution properties [1].

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